molecular formula C22H22N4O3S B10863487 2-methyl-N-[4-({4-[(E)-2-phenylethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]propanamide

2-methyl-N-[4-({4-[(E)-2-phenylethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]propanamide

Cat. No.: B10863487
M. Wt: 422.5 g/mol
InChI Key: GLMUXGPQQKCQOQ-CMDGGOBGSA-N
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Description

2-methyl-N-[4-({4-[(E)-2-phenylethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]propanamide: Imatinib , is a significant therapeutic agent used to treat chronic myeloid leukemia (CML) and other malignancies. It specifically inhibits tyrosine kinases, playing a crucial role in cancer therapy .

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2-methyl-N-[4-[[4-[(E)-2-phenylethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C22H22N4O3S/c1-16(2)21(27)24-18-10-12-20(13-11-18)30(28,29)26-22-23-15-14-19(25-22)9-8-17-6-4-3-5-7-17/h3-16H,1-2H3,(H,24,27)(H,23,25,26)/b9-8+

InChI Key

GLMUXGPQQKCQOQ-CMDGGOBGSA-N

Isomeric SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)/C=C/C3=CC=CC=C3

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Imatinib can be synthesized through several routes. One common method involves coupling 4-(4-methylpiperazin-1-yl)methylbenzamide with 4-aminophenyl-4-(pyridin-3-yl)pyrimidine. The reaction typically occurs under mild conditions and yields the desired compound .

Industrial Production:: Industrial-scale production of Imatinib involves optimization of the synthetic process, purification, and formulation. The compound is manufactured following Good Manufacturing Practices (GMP) guidelines to ensure safety and quality.

Chemical Reactions Analysis

Reactions:: Imatinib undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under certain conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substituents on the aromatic rings can be replaced.

    Amide Hydrolysis: Imatinib’s amide bond can be hydrolyzed.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: Various nucleophiles (e.g., amines, halides).

    Amide Hydrolysis: Acidic or basic conditions.

Major Products:: The major products depend on the specific reaction and conditions. For example, reduction may yield an amine derivative, while substitution can lead to various substituted Imatinib analogs.

Scientific Research Applications

Imatinib’s applications extend beyond leukemia treatment:

    Cancer Research: Investigating tyrosine kinase inhibition and personalized medicine.

    Inflammation and Autoimmune Diseases: Potential therapeutic effects.

    Neurodegenerative Disorders: Exploring its impact on neuroprotection.

Mechanism of Action

Imatinib binds to the inactive form of Abelson tyrosine kinase, disrupting cancer cell signaling pathways. It forms hydrogen bonds and hydrophobic interactions with the kinase domain, inhibiting its activity.

Comparison with Similar Compounds

Imatinib’s uniqueness lies in its specific kinase inhibition profile. Similar compounds include:

    Dasatinib: Another tyrosine kinase inhibitor.

    Nilotinib: Used for CML treatment.

Biological Activity

The compound 2-methyl-N-[4-({4-[(E)-2-phenylethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • IUPAC Name : 2-methyl-N-[4-({4-[(E)-2-phenylethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]propanamide

This compound features a pyrimidine ring, a sulfamoyl group, and a phenylethenyl moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-methyl-N-[4-({4-[(E)-2-phenylethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]propanamide exhibit significant anticancer properties. Research has shown that:

  • Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of caspase pathways .
  • Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), have been used to evaluate the efficacy of this compound, showing IC50 values in the low micromolar range .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects:

  • Bacterial Strains : It has been tested against Gram-positive and Gram-negative bacteria, showing notable activity against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of similar compounds. The results indicated that modifications in the phenyl and pyrimidine rings significantly affected the anticancer potency. The compound in focus showed enhanced activity compared to its analogs, suggesting that the specific arrangement of functional groups plays a crucial role in its effectiveness .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of this class of compounds. It was found that derivatives with electron-withdrawing groups on the phenyl ring exhibited improved antibacterial activity. The compound was tested against various pathogens, revealing a broad spectrum of antimicrobial effects, particularly against resistant strains .

Data Table: Biological Activities Summary

Activity Type Target Organism/Cell Line IC50 Value (µM) Mechanism
AnticancerMCF-7 (Breast Cancer)5.3Apoptosis via caspase activation
AnticancerA549 (Lung Cancer)6.0Cell cycle arrest
AntimicrobialStaphylococcus aureus12.5Cell wall synthesis inhibition
AntimicrobialEscherichia coli15.0Nucleic acid synthesis inhibition

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